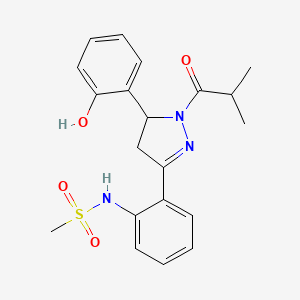

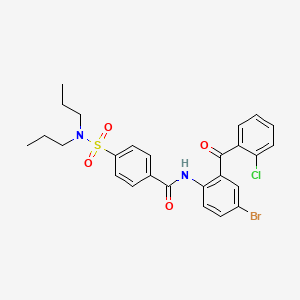

![molecular formula C21H19N3O2S B2930871 N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea CAS No. 497060-27-2](/img/structure/B2930871.png)

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, also known as NBPTh, is a thiourea-based compound that has been studied for its potential applications in scientific research. It has been used as a reagent in various organic synthesis reactions, as well as a catalyst for various biochemical processes. It has been studied for its potential to act as an inhibitor of certain enzyme activities, and its ability to modulate the activity of certain proteins. Additionally, NBPTh has been studied for its potential applications in biochemistry and physiology, as well as its possible use as a lab tool for various experiments.

Aplicaciones Científicas De Investigación

Antioxidant Activity and Toxicity Mitigation

Benzothiazoles and thioureas, like N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, are known for their potential in inactivating reactive chemical species through their antioxidant activity. Studies have explored the synthesis of benzothiazole-isothiourea derivatives and their effectiveness in scavenging free radicals in vitro and ex vivo, particularly in the context of mitigating acetaminophen-induced hepatotoxicity. These compounds have shown promising results in increasing reduced glutathione content and reducing malondialdehyde levels, highlighting their potential in combating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Synthesis and Bioactivity of Thiourea Derivatives

The synthesis of thiourea derivatives, including those related to N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, has been extensively studied. These compounds have been prepared from various benzoyl chlorides and evaluated for their antibacterial, antifungal, and insecticidal activities. Although some thioureas exhibit significant antibacterial activity, their antifungal and insecticidal properties have been found to be less pronounced (Saeed & Batool, 2007).

Heterocyclic Ring Modifications and Antifolate Inhibitors

Modifications of the benzoyl ring in quinazoline-based antifolates, including heterocyclic replacements like thiophene, thiazole, and pyridine, have been explored for their potential as thymidylate synthase inhibitors and cytotoxic agents. These modifications aim to enhance the transport into cells via the reduced folate carrier mechanism and improve substrate activity for folylpolyglutamate synthetase, potentially leading to more effective anticancer agents (Marsham et al., 1991).

Propiedades

IUPAC Name |

4-methyl-N-[(3-phenylmethoxypyridin-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-15-9-11-17(12-10-15)20(25)24-21(27)23-19-18(8-5-13-22-19)26-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,22,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSXFWZCRJYLGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)

![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)

![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2930797.png)

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)

![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)